4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorophenylthio group and a mesitylsulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylthiol with a suitable pyrazole precursor under controlled conditions. The mesitylsulfonyl group is then introduced through sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylthioacetic acid
- 4-Chlorophenylthioacetic acid methyl ester
- 4-Chlorophenylthioacetamide
Uniqueness
4-((4-Chlorophenyl)thio)-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenylthio group and a mesitylsulfonyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21ClN2O2S2 |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-12-10-13(2)20(14(3)11-12)27(24,25)23-16(5)19(15(4)22-23)26-18-8-6-17(21)7-9-18/h6-11H,1-5H3 |
InChI Key |
IBLLVPHWRDWTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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